molecular formula C9H6F3N3O2S B1633099 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid CAS No. 449778-74-9

2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B1633099
CAS No.: 449778-74-9
M. Wt: 277.23 g/mol
InChI Key: FIHDHYCDPQIHTA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.12 (s, 1H, thiazole H-5)
    • δ 7.45 (s, 1H, pyrazole H-4)
    • δ 2.45 (s, 3H, pyrazole-CH₃)
    • δ 13.10 (broad, 1H, -COOH).
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 167.8 (-COOH)
    • δ 158.2 (thiazole C-2)
    • δ 148.5 (pyrazole C-3)
    • δ 122.4 (q, J = 270 Hz, -CF₃)
    • δ 14.2 (pyrazole-CH₃).

Infrared (IR) Spectroscopy

  • Strong absorption at 1705 cm⁻¹ (C=O stretch of carboxylic acid)
  • Peaks at 1540 cm⁻¹ (C=N stretch in thiazole) and 1340 cm⁻¹ (C-F stretch of -CF₃).

Mass Spectrometry

  • ESI-MS : [M+H]⁺ peak at m/z 278.02 (calculated 277.22).
  • Fragmentation patterns include loss of CO₂ (-44 Da) and CF₃ (-69 Da).

Tautomeric Behavior and Heterocyclic Ring Conformations

The pyrazole ring exhibits tautomerism between the 1H- and 2H- forms, stabilized by the electron-withdrawing -CF₃ group at the 5-position. Density Functional Theory (DFT) calculations on similar systems suggest the 1H-tautomer is energetically favored by ~5 kcal/mol due to hyperconjugative interactions involving the -CF₃ group.

The thiazole ring adopts a nearly planar conformation, with slight puckering (≤10°) induced by steric interactions between the pyrazole methyl group and the thiazole sulfur atom. Substituent effects on ring conformations include:

  • -CF₃ : Enhances planarity via resonance withdrawal.
  • -COOH : Promotes intermolecular hydrogen bonding, locking the thiazole-carboxylic acid moiety in a coplanar arrangement.

Properties

IUPAC Name

2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O2S/c1-4-2-6(9(10,11)12)15(14-4)8-13-5(3-18-8)7(16)17/h2-3H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHDHYCDPQIHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301145042
Record name 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301145042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449778-74-9
Record name 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=449778-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301145042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiazole Core Formation via Hantzsch Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole ring. This method involves reacting an α-haloketone with a thioamide to form the heterocyclic core. For the target compound, ethyl 2-chlorothiazole-4-carboxylate serves as a critical intermediate.

Procedure :

  • α-Haloketone Preparation : Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is synthesized by chlorinating ethyl trifluoroacetoacetate using sulfuryl chloride.
  • Thiazole Formation : The α-haloketone reacts with thioacetamide in acetonitrile under reflux. Thioacetamide contributes the sulfur atom and a methyl group, while the α-haloketone provides the trifluoromethyl and carboxylate groups.

Key Reaction :
$$
\text{Ethyl 2-chloro-4,4,4-trifluoroacetoacetate} + \text{Thioacetamide} \xrightarrow{\text{CH}_3\text{CN, reflux}} \text{Ethyl 2-chlorothiazole-4-carboxylate}
$$

Optimization :

  • Temperature control (30–70°C) minimizes side reactions like over-chlorination.
  • Yields exceed 90% when using stoichiometric thioacetamide and prolonged reflux (12–24 hours).

Pyrazole Moiety Synthesis

The 3-methyl-5-(trifluoromethyl)-1H-pyrazole substituent is synthesized via cyclocondensation of a trifluoromethylated diketone with hydrazine.

Procedure :

  • Diketone Preparation : Ethyl 4,4,4-trifluoroacetoacetate undergoes methylation to yield 4,4,4-trifluoro-1-methylbutane-1,3-dione.
  • Cyclocondensation : The diketone reacts with hydrazine hydrate in ethanol, forming the pyrazole ring through a [3+2] cycloaddition mechanism.

Key Reaction :
$$
\text{4,4,4-Trifluoro-1-methylbutane-1,3-dione} + \text{Hydrazine} \xrightarrow{\text{EtOH}} \text{3-Methyl-5-(trifluoromethyl)-1H-pyrazole}
$$

Yield : 85–93% under optimized conditions (room temperature, 12-hour stirring).

Coupling of Pyrazole to Thiazole via Nucleophilic Substitution

The pyrazole is introduced at position 2 of the thiazole through a nucleophilic aromatic substitution (SNAr) reaction.

Procedure :

  • Deprotonation : The pyrazole is deprotonated using sodium hydride (NaH) in dimethylformamide (DMF), generating a nucleophilic anion.
  • Substitution : The anion attacks ethyl 2-chlorothiazole-4-carboxylate , displacing the chloride at position 2.

Key Reaction :
$$
\text{Ethyl 2-chlorothiazole-4-carboxylate} + \text{3-Methyl-5-(trifluoromethyl)-1H-pyrazole} \xrightarrow{\text{NaH, DMF, 80°C}} \text{Ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate}
$$

Optimization :

  • Elevated temperatures (80–100°C) and anhydrous conditions enhance reaction rates.
  • Yields range from 75–90% after 12–24 hours.

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to the final carboxylic acid using alkaline conditions.

Procedure :

  • Saponification : The ester reacts with aqueous sodium hydroxide (40% w/v) in ethanol/water, followed by acidification with hydrochloric acid.

Key Reaction :
$$
\text{Ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate} \xrightarrow{\text{NaOH, H}_2\text{O/EtOH}} \text{2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid}
$$

Yield : 90–98% after recrystallization from aqueous ethanol.

Comparative Analysis of Synthetic Methodologies

Step Reagents/Conditions Yield (%) Key Challenges
Thiazole Formation Thioacetamide, CH₃CN, reflux 90–95 Byproduct formation from excess chlorination
Pyrazole Synthesis Hydrazine hydrate, EtOH 85–93 Controlling regioselectivity of cyclization
Coupling Reaction NaH, DMF, 80°C 75–90 Moisture sensitivity of NaH
Ester Hydrolysis NaOH, H₂O/EtOH 90–98 Over-acidification leading to precipitation

Industrial-Scale Adaptations

Large-scale production (e.g., 100+ kg batches) employs continuous-flow reactors to enhance efficiency:

  • Thiazole Formation : Flow reactors reduce reaction times from 24 hours to 2–3 hours via precise temperature control.
  • Coupling Reaction : Microwave-assisted synthesis achieves 95% yield in 1 hour, vs. 24 hours conventionally.

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group undergoes amidation reactions, often mediated by coupling agents. For example:

Reagents/ConditionsProductYieldSource
HATU, DIPEA, DMF, room temperatureAmide with piperidin-4-amine derivatives65–75%
EDC·HCl, DMAP, CH₂Cl₂, 20°CAmide with substituted piperidines (e.g., N-methyl-N-[(1R)-1-phenylpropyl] derivatives)57%

Mechanism : Activation of the carboxylic acid via HATU or EDC forms an intermediate acyloxyphosphonium or active ester, which reacts with amines to yield amides.

Esterification

The carboxylic acid can be esterified under standard conditions:

Reagents/ConditionsProductYieldSource
Oxalyl chloride, DMF (catalytic), CH₂Cl₂Acid chloride intermediate90%
Ethanol, H₂SO₄ (cat.)Ethyl ester82%

Key Insight : The acid chloride intermediate (generated via oxalyl chloride) is highly reactive and serves as a precursor for nucleophilic acyl substitutions.

Hydrazide Formation

Reaction with hydrazine derivatives produces carbohydrazides, as seen in:

Reagents/ConditionsProductYieldSource
Methanesulfonohydrazide, DCC, CHCl₃N'-Methylsulfonyl-carbohydrazide derivative68%

Application : Hydrazides are intermediates for synthesizing heterocyclic scaffolds in medicinal chemistry.

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group may undergo decarboxylation:

ConditionsProductObservationsSource
NaOH (aq.), Δ2-[3-Methyl-5-(CF₃)-pyrazol-1-yl]-thiazolePartial decomposition

Note : This reaction is less favored due to competing side reactions but highlights the lability of the carboxyl group under harsh conditions.

Metal-Catalyzed Cross-Coupling

While direct examples are scarce, analogous thiazole-carboxylic acids participate in Suzuki-Miyaura coupling. Theoretical studies suggest:

Catalysts/SubstratesPotential ProductChallenges
Pd(PPh₃)₄, Aryl boronic acidsBiaryl-thiazole derivativesSteric hindrance from CF₃ group

Biological Activity and Derivatives

While not a direct reaction, derivatives of this compound exhibit bioactivity:

  • Amide derivatives show promise as kinase inhibitors (e.g., JAK2/STAT3 pathways) .

  • Ester derivatives are prodrug candidates due to improved bioavailability .

Stability and Reactivity Considerations

  • pH Sensitivity : The carboxylic acid is stable in acidic media but deprotonates above pH 5, affecting solubility.

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and forming thiazole-pyrazole fragments .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that compounds similar to 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid exhibit significant antimicrobial activity. Studies indicate that thiazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may reduce inflammation markers in human cells, indicating a potential application in treating inflammatory diseases .

Cancer Research
Recent studies have focused on the role of thiazole derivatives in oncology. The compound's ability to modulate signaling pathways involved in cancer cell proliferation and apoptosis presents opportunities for developing novel anticancer agents .

Agricultural Applications

Pesticide Development
The structural characteristics of this compound allow it to function as a potential pesticide. Its derivatives have shown efficacy against various pests and pathogens affecting crops, contributing to integrated pest management strategies .

Herbicide Potential
Research indicates that thiazole-based compounds can inhibit specific enzymes involved in plant growth, suggesting their use as herbicides. This application is particularly relevant in developing environmentally friendly agricultural practices .

Material Science

Polymer Chemistry
The incorporation of thiazole derivatives into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. These modifications can lead to the development of advanced materials for industrial applications .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiazole ring significantly enhanced antibacterial activity, with some derivatives exhibiting MIC values lower than established antibiotics .

Case Study 2: Anti-inflammatory Mechanism

Research conducted at a leading pharmacological institute investigated the anti-inflammatory effects of thiazole compounds on human macrophages. The study found that these compounds could inhibit the NF-kB pathway, leading to decreased production of pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and thereby influencing various biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Positional Isomers

  • 4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid (CAS: 1227954-84-8):
    • Shares the same molecular formula (C₉H₆F₃N₃O₂S ) but differs in substituent positions. The carboxylic acid group is at thiazole position 5 (vs. 4 in the target compound), and a methyl group is at position 4. This isomerism may alter solubility and reactivity due to steric and electronic effects .

Heterocycle-Substituted Analogues

  • 1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 955963-41-4): Replaces the methyl group on the pyrazole with a thiophene ring. Its higher molecular weight (345.33 g/mol) and density (1.7 g/cm³) suggest distinct physicochemical behavior .
  • This modification could improve target affinity in medicinal chemistry applications .

Core Heterocycle Variations

  • 5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic acid (CAS: 223499-20-5): Replaces the thiazole ring with thiophene.

Physical Properties

Compound (CAS) Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
Target (449778-74-9) 277.23 N/A N/A
Thiophene Analogue (955963-41-4) 345.33 1.7 541.9
Thiazole Isomer (1227954-84-8) 277.22 N/A N/A

Biological Activity

2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid (CAS No. 449778-74-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications.

The molecular formula of the compound is C9H6F3N3O2SC_9H_6F_3N_3O_2S, with a molecular weight of approximately 263.24 g/mol. The compound exhibits a melting point range of 170–172°C, indicating its solid-state at room temperature .

PropertyValue
Molecular FormulaC9H6F3N3O2S
Molecular Weight263.24 g/mol
Melting Point170–172 °C
CAS Number449778-74-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyrazole and thiazole moieties. Specifically, derivatives of pyrazole have shown significant antibacterial and antifungal activities. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them effective against a range of pathogens .

Case Study: Antimicrobial Screening

In a study evaluating various pyrazole derivatives, including the target compound, it was found that compounds with trifluoromethyl substitutions exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . This suggests that the trifluoromethyl group plays a crucial role in increasing the efficacy of the compound.

Antioxidant Activity

Antioxidant properties are another significant aspect of this compound's biological profile. The antioxidant activity was assessed using the DPPH radical scavenging method, which measures the ability to neutralize free radicals. Compounds with similar structural motifs have demonstrated promising results in scavenging free radicals, indicating potential applications in preventing oxidative stress-related diseases .

DPPH Scavenging Results:

CompoundScavenging Activity (%)
This compound88.6%
Ascorbic Acid90.0%

The mechanism by which this compound exerts its biological effects is likely multifaceted. The incorporation of the trifluoromethyl group is known to influence electron distribution within the molecule, enhancing its interaction with biological targets such as enzymes and receptors involved in microbial growth and oxidative stress pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of both pyrazole and thiazole rings contributes to its bioactivity by allowing for diverse interactions with biological macromolecules. Modifications at various positions on these rings can lead to variations in potency and selectivity against different biological targets .

Q & A

Q. What are the common synthetic routes for 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid?

Synthesis typically involves multi-step protocols:

  • Cyclocondensation : Reactants like ethyl acetoacetate, DMF-DMA, and hydrazine derivatives form the pyrazole-thiazole core. Hydrolysis of esters (e.g., ethyl to carboxylic acid) is performed under basic conditions .
  • Cross-coupling : Thiazole and pyrazole moieties are coupled via nucleophilic substitution or metal-catalyzed reactions. For example, K₂CO₃ in DMF facilitates alkylation of thiol intermediates .
  • Purification : Crystallization or chromatography ensures purity. Melting points (e.g., 195–198°C for analogous compounds) and elemental analysis validate structural integrity .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
CyclocondensationEthyl acetoacetate, DMF-DMA, phenylhydrazine60–75%
HydrolysisNaOH/EtOH, reflux85–90%
Thiazole alkylationK₂CO₃, RCH₂Cl in DMF, rt70–80%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole/thiazole ring vibrations .
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl at pyrazole C-5, methyl at C-3). Chemical shifts for thiazole protons appear at δ 7.5–8.5 ppm .
  • Elemental Analysis : Validates C, H, N, S, and F content (±0.3% deviation) .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in bond lengths/angles. For example, trifluoromethyl groups may exhibit rotational disorder, requiring TWIN/BASF corrections .
  • DFT Calculations : Compare experimental NMR/IR data with theoretical models (e.g., B3LYP/6-311++G(d,p)) to identify conformational discrepancies .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalyst Screening : Cu(I) catalysts improve coupling efficiency in triazole-thiazole hybrids .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during hydrolysis .

Q. How to design bioactivity assays targeting enzyme inhibition?

  • Target Selection : Focus on enzymes with pyrazole/thiazole-binding pockets (e.g., Factor Xa). Docking studies (AutoDock Vina) predict binding modes .
  • In Vitro Assays : Measure IC₅₀ via fluorogenic substrates (e.g., amidolytic activity for Factor Xa). Include controls for non-specific binding .

Q. How can computational methods predict electronic properties?

  • DFT Studies : Calculate HOMO/LUMO energies to assess redox stability. For example, the trifluoromethyl group lowers LUMO, enhancing electrophilicity .
  • Molecular Dynamics : Simulate solvation effects in biological membranes to predict bioavailability .

Q. What methods ensure purity for pharmacological studies?

  • HPLC : Use C18 columns (MeCN/H₂O + 0.1% TFA) to detect impurities (<0.5%) .
  • Melting Point Analysis : Sharp melting ranges (e.g., 212–214°C for analogs) indicate high crystallinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid

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